N-[3-(trifluoromethoxy)phenyl]acetamide
CAS No.: 1956-85-0
Cat. No.: VC0163105
Molecular Formula: C9H8F3NO2
Molecular Weight: 219.163
* For research use only. Not for human or veterinary use.
![N-[3-(trifluoromethoxy)phenyl]acetamide - 1956-85-0](/images/no_structure.jpg)
Specification
CAS No. | 1956-85-0 |
---|---|
Molecular Formula | C9H8F3NO2 |
Molecular Weight | 219.163 |
IUPAC Name | N-[3-(trifluoromethoxy)phenyl]acetamide |
Standard InChI | InChI=1S/C9H8F3NO2/c1-6(14)13-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,1H3,(H,13,14) |
Standard InChI Key | BBLYNDRZXOWCNV-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC(=CC=C1)OC(F)(F)F |
Introduction
Chemical Identity and Structure
Basic Information and Nomenclature
N-[3-(trifluoromethoxy)phenyl]acetamide is a fluorinated organic compound with multiple registered identifiers. According to the most recent chemical database information, this compound's key identifiers include:
Parameter | Value |
---|---|
PubChem CID | 52191661 |
CAS Registry Number | 1956-85-0 |
Molecular Formula | C₉H₈F₃NO₂ |
Molecular Weight | 219.16 g/mol |
IUPAC Name | N-[3-(trifluoromethoxy)phenyl]acetamide |
InChIKey | BBLYNDRZXOWCNV-UHFFFAOYSA-N |
The compound is also known by several synonyms, including 3'-(Trifluoromethoxy)acetanilide, N-(3-(Trifluoromethoxy)phenyl)acetamide, and Acetamide,N-[3-(trifluoromethoxy)phenyl]- .
Physical and Chemical Properties
Molecular Properties
N-[3-(trifluoromethoxy)phenyl]acetamide exhibits specific physical and chemical properties stemming from its structural components. The compound's key molecular identifiers include:
Property | Value |
---|---|
Chemical Formula | C₉H₈F₃NO₂ |
Exact Mass | 219.16 g/mol |
InChI | InChI=1S/C9H8F3NO2/c1-6(14)13-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,1H3,(H,13,14) |
SMILES | CC(=O)NC1=CC(=CC=C1)OC(F)(F)F |
The presence of the trifluoromethoxy group significantly influences the compound's electronic distribution and reactivity. The three electronegative fluorine atoms create a region of high electron density, affecting the compound's physical properties such as boiling point, solubility, and chemical reactivity .
Structural Analysis
The compound's structure features an acetamide group connected to a phenyl ring, with a trifluoromethoxy substituent at the meta position. This particular arrangement confers several important characteristics:
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The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which affects the electron density distribution across the molecule
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The acetamide group (-NHCOCH₃) can participate in hydrogen bonding as both donor and acceptor
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The meta-substitution pattern creates a distinct three-dimensional configuration that may influence the compound's interaction with biological targets
These structural features contribute to the compound's chemical behavior, including its stability, reactivity, and potential biological interactions .
Synthesis and Preparation
Related Synthetic Methods
Some insights into potential synthetic methods can be drawn from the synthesis of similar compounds. For instance, search result describes the synthesis of related N-phenyl acetamide derivatives:
"The starting materials [...] were prepared by acylation of 3-chloroaniline or 3-trifluoromethylaniline with 2-chloroacetyl chloride. The reaction was carried out at 0°C for 3h in the mixture consisted of dichloromethane (DCM) and 2% aqueous sodium hydroxide solution."
While this specific method describes the synthesis of different compounds (containing -CF₃ rather than -OCF₃), it suggests that similar conditions might be applicable for the preparation of N-[3-(trifluoromethoxy)phenyl]acetamide, with appropriate modifications to accommodate the trifluoromethoxy substituent.
Analytical Characterization
Spectroscopic Identification
Based on general chemical principles and the compound's structure, N-[3-(trifluoromethoxy)phenyl]acetamide would exhibit characteristic spectroscopic features:
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound would be expected to show distinctive signals in various NMR spectra:
Spectroscopy Type | Expected Key Features |
---|---|
¹H NMR | Signals for methyl protons (δ ~2.0-2.2 ppm), aromatic protons (δ ~6.8-7.5 ppm), and NH proton (δ ~8-10 ppm) |
¹³C NMR | Signals for methyl carbon (δ ~23-25 ppm), carbonyl carbon (δ ~168-170 ppm), aromatic carbons (δ ~110-140 ppm), and CF₃ carbon (quartet, δ ~120-125 ppm) |
¹⁹F NMR | Single signal for the equivalent fluorine atoms in the -OCF₃ group (δ ~ -58 ppm) |
While no specific NMR data is provided in the search results for this exact compound, these predictions are based on typical chemical shift patterns for similar structural features .
Mass Spectrometry
The mass spectrum would be expected to show a molecular ion peak at m/z 219, corresponding to the molecular weight, with fragmentation patterns characteristic of acetamides and trifluoromethoxy-substituted aromatics .
Chromatographic Analysis
Chromatographic methods would be valuable for the purification and analysis of N-[3-(trifluoromethoxy)phenyl]acetamide. The search results mention HPLC as a method used for monitoring related reactions and assessing compound purity . The compound's relatively moderate polarity would make it suitable for analysis using reverse-phase HPLC or GC-MS methods.
Applications and Significance
Comparative Analysis with Related Compounds
It is instructive to consider N-[3-(trifluoromethoxy)phenyl]acetamide in relation to structurally similar compounds. For example, the trifluoromethyl analogue (N-[3-(trifluoromethyl)phenyl]acetamide) differs by having the -CF₃ group directly attached to the phenyl ring, without the intervening oxygen atom .
Compound | Key Difference | Molecular Weight |
---|---|---|
N-[3-(trifluoromethoxy)phenyl]acetamide | -OCF₃ at meta position | 219.16 g/mol |
N-[3-(trifluoromethyl)phenyl]acetamide | -CF₃ at meta position | 203.16 g/mol |
This structural difference significantly affects properties such as electronic distribution, lipophilicity, and potentially biological activity. The trifluoromethoxy group (-OCF₃) typically confers greater lipophilicity and metabolic stability compared to the trifluoromethyl group (-CF₃) .
Future Research Directions
Emerging Applications
The unique properties conferred by the trifluoromethoxy group suggest potential applications in emerging fields:
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Development of novel materials with specific electronic or surface properties
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Creation of molecular probes for biochemical investigations
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Application in advanced imaging techniques, particularly where fluorine-19 NMR or PET imaging might be relevant
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Utilization in asymmetric synthesis as chiral auxiliaries or catalysts
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